Cas no 875446-29-0 ([4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid)

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid structure
875446-29-0 structure
Product Name:[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
Numéro CAS:875446-29-0
Le MF:C10H14BFO3
Mégawatts:212.025766849518
MDL:MFCD16294183
CID:1015783
Update Time:2025-09-24

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Propriétés chimiques et physiques

Nom et identifiant

    • (4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
    • 4-fluoro-5-isopropyl-2- methoxyphenylboronic acid
    • Anacetrapib intermediate-3
    • BORONIC ACID, B-[4-FLUORO-2-METHOXY-5-(1-METHYLETHYL)PHENYL]-
    • (4-fluoro-2-methoxy-5-propan-2-ylphenyl)boronic acid
    • 4-fluoro-5-isopropyl-2-methoxyphenylboronic acid
    • [4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
    • Boronic acid, [4-fluoro-2-methoxy-5-(1-methylethyl)phenyl]-
    • 4-fluoro-5-isopropyl-2-methoxyphenylboronicacid
    • AMBA00082
    • HMRRCUXJGOSJJA-UHFFFAOYSA-N
    • BCP12755
    • PC52031
    • GS-
    • B-[4-Fluoro-2-methoxy-5-(1-methylethyl)phenyl]boronic acid (ACI)
    • Boronic acid, [4-fluoro-2-methoxy-5-(1-methylethyl)phenyl]- (9CI)
    • MDL: MFCD16294183
    • Piscine à noyau: 1S/C10H14BFO3/c1-6(2)7-4-8(11(13)14)10(15-3)5-9(7)12/h4-6,13-14H,1-3H3
    • La clé Inchi: HMRRCUXJGOSJJA-UHFFFAOYSA-N
    • Sourire: FC1C(C(C)C)=CC(B(O)O)=C(OC)C=1

Propriétés calculées

  • Qualité précise: 212.10200
  • Nombre de donneurs de liaisons hydrogène: 2
  • Nombre de récepteurs de liaison hydrogène: 4
  • Comptage des atomes lourds: 15
  • Nombre de liaisons rotatives: 3
  • Complexité: 201
  • Surface topologique des pôles: 49.7

Propriétés expérimentales

  • Point de fusion: 120-125°C
  • Le PSA: 49.69000
  • Le LogP: 0.63750

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Informations de sécurité

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Données douanières

  • Code HS:2931900090
  • Données douanières:

    Code douanier chinois:

    2931900090

    Résumé:

    Autres composés organiques - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (formulaire de dédouanement des marchandises entrantes, formulaire de dédouanement des marchandises sortantes). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

    Résumé:

    2931900090. Autres composés organo - inorganiques. TVA: 17,0%. Taux de remboursement: 13,0%. Conditions réglementaires: AB (certificat d'inspection des marchandises importées, certificat d'inspection des marchandises exportées). Tarif de traitement de la nation la plus favorisée: 6,5%. Tarif général: 30,0%

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid PrixPlus >>

Classification associée No. Product Name Cas No. Pureté Spécifications Prix Temps de mise à jour Enquête
Chemenu
CM135325-5g
(4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
875446-29-0 0.95
5g
$90 2021-08-05
Fluorochem
229170-1g
4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
875446-29-0 95%
1g
£34.00 2022-02-28
Fluorochem
229170-5g
4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
875446-29-0 95%
5g
£109.00 2022-02-28
Fluorochem
229170-10g
4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
875446-29-0 95%
10g
£197.00 2022-02-28
Fluorochem
229170-25g
4-Fluoro-5-isopropyl-2-methoxyphenyl)boronic acid
875446-29-0 95%
25g
£359.00 2022-02-28
Alichem
A019064754-10g
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
875446-29-0 97%
10g
$256.82 2023-08-31
Alichem
A019064754-25g
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
875446-29-0 97%
25g
$399.48 2023-08-31
Alichem
A019064754-100g
4-Fluoro-5-isopropyl-2-methoxyphenylboronic acid
875446-29-0 97%
100g
$1226.77 2023-08-31
ChemScence
CS-M3091-5g
Boronic acid, B-[4-fluoro-2-methoxy-5-(1-methylethyl)phenyl]-
875446-29-0 99.47%
5G
$79.0 2022-04-26
ChemScence
CS-M3091-10g
Boronic acid, B-[4-fluoro-2-methoxy-5-(1-methylethyl)phenyl]-
875446-29-0 99.47%
10G
$139.0 2022-04-26

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Méthode de production

Méthode de production 1

Conditions de réaction
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
1.2 Reagents: Trimethyl borate ;  3 h, -78 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Méthode de production 2

Conditions de réaction
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, 25 °C
1.2 Reagents: Iodine ,  Silver sulfate Solvents: Methanol ;  3 h, 25 °C
2.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
2.2 Reagents: Trimethyl borate ;  3 h, -78 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Méthode de production 3

Conditions de réaction
1.1 Reagents: Sodium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  30 min, cooled; -78 °C
1.2 Solvents: Tetrahydrofuran ;  -78 °C; 1.5 h, -78 °C; 1 h, -78 °C → rt
1.3 Reagents: Acetic acid ;  30 min, pH 7, rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, 25 °C
2.2 Reagents: Iodine ,  Silver sulfate Solvents: Methanol ;  3 h, 25 °C
3.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
3.2 Reagents: Trimethyl borate ;  3 h, -78 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

Méthode de production 4

Conditions de réaction
1.1 Solvents: Tetrahydrofuran ;  0 °C; 4 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  1 h, 1 atm, 25 °C
3.2 Reagents: Iodine ,  Silver sulfate Solvents: Methanol ;  3 h, 25 °C
4.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 30 min, -78 °C
4.2 Reagents: Trimethyl borate ;  3 h, -78 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
Référence
Biphenyl-Substituted Oxazolidinones as Cholesteryl Ester Transfer Protein Inhibitors: Modifications of the Oxazolidinone Ring Leading to the Discovery of Anacetrapib
Smith, Cameron J.; et al, Journal of Medicinal Chemistry, 2011, 54(13), 4880-4895

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Raw materials

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Preparation Products

[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid Fournisseurs

Amadis Chemical Company Limited
Membre gold
Audited Supplier Fournisseurs audités
(CAS:875446-29-0)[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
Numéro de commande:A850067
État des stocks:in Stock
Quantité:25g
Pureté:99%
Dernières informations tarifaires mises à jour:Friday, 30 August 2024 07:28
Prix ($):223.0
Courriel:sales@amadischem.com
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:875446-29-0)[4-fluoro-2-methoxy-5-(propan-2-yl)phenyl]boronic acid
A850067
Pureté:99%
Quantité:25g
Prix ($):223.0
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